9-羟基壬酸甲酯

描述

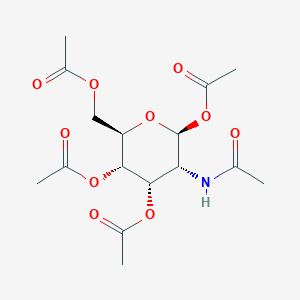

Methyl 9-hydroxynonanoate, also known as 9-HN, is a hydroxylated fatty acid found in many plant-based oils and fats. It is a non-esterified fatty acid (NEFA) and a natural component of the human diet. It is a monounsaturated fatty acid (MUFA) with a nine-carbon chain. It is also known as 9-hydroxyoctanoic acid or 9-hydroxy-nonanoic acid. 9-HN is a minor component of many vegetable oils and animal fats, but is present in higher concentrations in some plant-based oils, such as coconut oil and palm oil. 9-HN has been found to have a variety of biological and physiological effects, and is being studied for potential applications in the food and pharmaceutical industries.

科学研究应用

聚合物前体

“9-羟基壬酸甲酯” 用作聚合物前体 . 来自油菜籽油的脂肪酸甲酯可以通过在无溶剂介质中室温下进行氧化还原裂解步骤(85% 9-羟基壬酸甲酯),然后进行还原步骤,转化为聚合物工业的单体 . 所有副产物都有价值,反应是在温和条件下进行的 .

可持续路线

存在一条通往“9-羟基壬酸甲酯”的可持续路线。 化石碳储量的枯竭和全球变暖的担忧导致人们开始使用生物质作为原料 . 生物质,特别是植物油,由于其长链和脂肪族结构,可以转化为聚合物 .

柔韧性和韧性

脂肪酸衍生物有助于许多塑料的柔韧性、韧性、光稳定性、生物降解性和低毒性 . 例如,大豆油用于制造用于聚氨酯应用的生物基多元醇 .

生物基环氧树脂

许多其他植物油被使用,例如蓖麻油,用于生产生物基环氧树脂 . 葵花籽油提供高油酸葵花籽油衍生物和来自环氧化亚麻油的生物基纳米复合材料 .

增塑剂和聚酰胺塑料

这些产品以及多不饱和植物油的其他衍生物具有许多潜在用途(即 增塑剂、聚酰胺塑料、羊毛处理和新型涂层

作用机制

Target of Action

Methyl 9-hydroxynonanoate is primarily used as a monomer for polymer industries . It is formed by the esterification of long-chain straight-chain fatty acids, 9-hydroxynonanoic acid, and methanol . The primary targets of this compound are the unsaturated fatty acids present in vegetable oils . These fatty acids contain two functional groups (a carbonyl and several unsaturated bonds) where chemical reactions can be performed .

Mode of Action

The compound interacts with its targets through a process known as oxidative cleavage . This process involves the breaking of a molecule into two or more smaller molecules in the presence of an oxidizing agent . In the case of Methyl 9-hydroxynonanoate, the oxidative cleavage occurs in a solvent-free medium at room temperature, followed by a reduction step .

Biochemical Pathways

The oxidative cleavage of fatty acid methyl esters from vegetable oils leads to the production of the corresponding aldehyde . After hydrogenation of reductive amination, this aldehyde can be transformed to a monomer for polymer industries . This process contributes to the flexibility, toughness, light stability, biodegradability, and low toxicity of many plastics .

Pharmacokinetics

It is known that the compound is produced synthetically for various applications . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be an interesting area for future research.

Result of Action

The result of the action of Methyl 9-hydroxynonanoate is the production of monomers for polymer industries . These monomers contribute to the creation of a variety of products, including plasticizers, polyamide plastics, wool treatment, and new coatings .

Action Environment

The action of Methyl 9-hydroxynonanoate is influenced by environmental factors such as temperature and the presence of an oxidizing agent . The oxidative cleavage step occurs in a solvent-free medium at room temperature . The nature of the solvent used plays an important role during ozonolysis .

生化分析

Biochemical Properties

It is known that this compound can be converted to monomers for polymer industries by an oxydoreductive cleavage step . This suggests that Methyl 9-hydroxynonanoate may interact with various enzymes and proteins involved in this process.

Cellular Effects

Given its role in the production of monomers for polymer industries, it may influence cellular processes related to polymer synthesis and degradation .

Molecular Mechanism

It is known to undergo an oxydoreductive cleavage step to be converted into monomers for polymer industries . This suggests that it may interact with enzymes and other biomolecules at the molecular level, potentially influencing their activity.

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions .

Metabolic Pathways

Methyl 9-hydroxynonanoate is involved in the production of monomers for polymer industries through an oxydoreductive cleavage step . This suggests that it may interact with enzymes and cofactors involved in this process, potentially influencing metabolic flux or metabolite levels.

Subcellular Localization

Given its role in the production of monomers for polymer industries, it may be localized to areas of the cell involved in this process .

属性

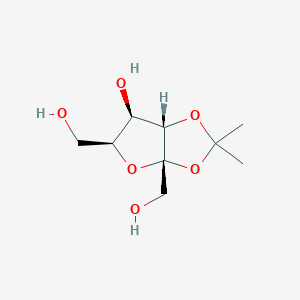

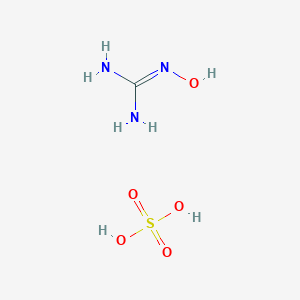

IUPAC Name |

methyl 9-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZOOQYPYGPBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303599 | |

| Record name | Methyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34957-73-8 | |

| Record name | 34957-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 9-hydroxynonanoate in polymer production?

A1: Methyl 9-hydroxynonanoate is a valuable monomer for polymer industries. It can be derived from a renewable resource, rapeseed oil, through an environmentally friendly process. [] Specifically, fatty acid methyl esters extracted from rapeseed oil can be converted to Methyl 9-hydroxynonanoate through an oxidative cleavage step followed by reduction. [] This process boasts high yield, with Methyl 9-hydroxynonanoate constituting approximately 85% of the final product. [] Furthermore, the process is carried out under mild conditions at room temperature in a solvent-free medium, minimizing environmental impact. [] This sustainable production method makes Methyl 9-hydroxynonanoate an attractive alternative to traditional, less eco-friendly polymer precursors.

Q2: Besides Methyl 9-hydroxynonanoate, what other valuable products are generated during its synthesis from rapeseed oil?

A2: While the research article focuses primarily on Methyl 9-hydroxynonanoate production, it highlights that all byproducts generated during the oxidative cleavage of fatty acid methyl esters are valuable. [] Although the specific byproducts are not explicitly named, their potential applications likely lie within the chemical industry. This emphasizes the economic and environmental advantages of utilizing rapeseed oil as a starting material, as it leads to a process with minimal waste and multiple valuable outputs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

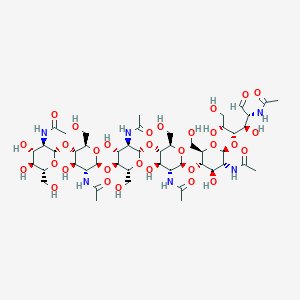

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)